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The table below summarizes the key findings from the Phase I clinical trial of ABT-518, which investigated

its use in cancer patients [1].

Aspect Findings from Phase I Trial

Trial Design Phase I trial in cancer patients; oral administration once daily [1].

Pharmacokinetics
(PK)

Estimated clearance (Cl/F): ~3 L/h; Volume of distribution (V/F): >70 L;

Terminal half-life (T1/2): 20 hours; Time to peak plasma levels (Tmax): 4-8

hours [1].

Metabolism Extensively metabolized; at least 6 different metabolites identified in human
plasma [1] [2].

Pharmacodynamics
(PD)

Measured effects on angiogenic growth factors (bFGF, VEGF) and MMP-
9/MMP-2 levels/activity [1].

PK/PD Correlation No significant correlations could be established between pharmacokinetics
and pharmacodynamic effects [1].

Key Conclusion ABT-518 is extensively metabolized in humans [1].
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ABT-518 was the result of a dedicated drug discovery program at Abbott Laboratories. The following

diagram illustrates the evolution of the program and the key issues that were addressed at each stage.
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Evolution of Abbott Labs' MMP Inhibitor Program
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A critical finding from preclinical studies was that ABT-518 was specifically designed to avoid a toxicity

problem seen with its predecessor, ABT-770 [3] [4]. In rats, ABT-770 caused multi-organ phospholipidosis,

a lipid storage disorder, primarily due to its amine metabolite. ABT-518 was found not to induce

phospholipidosis in rat models, which was a key factor in its selection for clinical development [3].

Experimental Protocols from Key Studies

The methodologies from the foundational studies on ABT-518 are detailed below.

1. Clinical Pharmacokinetics and Metabolism Study [1]

Objective: To investigate the pharmacokinetics, pharmacodynamics, and metabolism of ABT-518 in

humans.
Patient Population: Six patients from a phase I trial.

Sample Collection: Plasma and urine samples were obtained after oral administration.
Analytical Techniques:

Drug & Metabolite Quantification: Liquid chromatography-tandem mass spectrometry
(LC-MS/MS).
Pharmacodynamic Markers: ELISA and immunocapture assays were used to measure
levels of angiogenic growth factors (bFGF, VEGF) and total MMP-9 and MMP-2.

Data Analysis: Pharmacokinetic parameters (clearance, volume of distribution, half-life) for the
parent compound and detectable metabolites were calculated.

2. In Vitro Phospholipidosis Assay [3]

Objective: To assess the potential of ABT-518 and related compounds to induce phospholipidosis.
Cell Model: Primary rat and human hepatocytes.

Procedure:
Hepatocytes were exposed to the drugs or their metabolites.

A fluorescent analog of phosphatidylethanolamine (NBD-PE) was used to detect the
accumulation of phospholipids.

The formation of lamellar bodies (a hallmark of phospholipidosis) was confirmed using electron
microscopy in related in vivo studies.

Key Finding: The amine metabolite of the predecessor ABT-770 induced phospholipidosis, while
ABT-518 and its metabolites did not.

3. Bioanalytical Method for Human Plasma [2]
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Objective: To quantitatively analyze ABT-518 and screen for six metabolites in human plasma from

the phase I trial.
Sample Preparation: Solid-phase extraction on phenyl cartridges.

LC-MS/MS Conditions:
Column: Zorbax extend C18 (150 x 2.1 mm, 5 µm).

Mobile Phase: Methanol / 10 mM ammonium hydroxide (80:20, v/v).
Flow Rate: 0.2 ml/min.

Detection: API2000 triple-quadrupole mass spectrometer.
Validation: The method was validated over a range of 10 to 1000 ng/ml for ABT-518 and was

successfully applied to patient samples.

Summary and Development Rationale

ABT-518 was a potent, orally bioavailable, and selective inhibitor of MMP-2 and MMP-9 developed for

cancer treatment [4]. It represented an evolution from earlier compounds, designed to overcome issues of

metabolic instability and specific organ toxicity (phospholipidosis) observed in preclinical models [3] [4].

The Phase I trial established its basic pharmacokinetic profile in humans and confirmed extensive

metabolism. A lack of clear correlation between its pharmacokinetics and pharmacodynamics, along with the

broader challenges faced by MMP inhibitors in oncology, may have influenced its development path. The

search results do not contain information on phases of clinical development beyond Phase I.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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